molecular formula C10H12ClNO2 B1354411 4-tert-Butyl-1-chloro-2-nitrobenzene CAS No. 58574-05-3

4-tert-Butyl-1-chloro-2-nitrobenzene

Cat. No. B1354411
CAS RN: 58574-05-3
M. Wt: 213.66 g/mol
InChI Key: AGZGOTUKAZSIIO-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-chloro-2-nitrobenzene is a chemical compound with the molecular formula C10H12ClNO2 . It is used in various chemical reactions and has several physical and chemical properties that make it significant in the field of organic chemistry .


Synthesis Analysis

The synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene can be achieved by taking chlorobenzene and chloro-2-methylpropane as raw materials to react under the catalysis of complex acid HAlCl4 . Another method involves the oxidative nucleophilic alkoxylation of nitrobenzenes .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-1-chloro-2-nitrobenzene consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 168.0705781 g/mol .


Chemical Reactions Analysis

4-tert-Butyl-1-chloro-2-nitrobenzene can undergo various chemical reactions. One such reaction is the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-Butyl-1-chloro-2-nitrobenzene include a molecular weight of 168.66 g/mol and an XLogP3 of 4.3 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .

Scientific Research Applications

Hydrodechlorination Technology

  • Application : Catalytic hydrodechlorination (HDC) uses 4-tert-butyl-1-chloro-2-nitrobenzene to transform chlorinated waste streams into recyclable products. Parameters like reaction solution, bases type, temperature, and pressure are critical for the efficiency of this process, with the use of Raney nickel as a catalyst showing significant results (Li, 2014).

Nitration Studies

  • Application : The nitration of related compounds, such as 4-tert-butyl-1,2-dimethylbenzene, yields several products, including nitrobenzene derivatives. These reactions are significantly influenced by solvent basicity and the nature of substituents (Fischer & Teo, 1978).

Darzens Reaction

  • Application : In the Darzens reaction, dichloromethyl tert-butyl ketone is condensed with nitrobenzaldehydes, leading to the formation of various chloro-epoxy compounds, which are of interest in organic synthesis (Mamedov et al., 1992).

PolyamideSynthesis

  • Application : Synthesizing polyamides using derivatives of 4-tert-butylcatechol, such as 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, leads to the development of noncrystalline polyamides with high thermal stability and solubility in polar solvents. These polyamides are useful in creating flexible, tough films (Hsiao et al., 2000).

Solid-State NMR and Diffraction Studies

  • Application : Solid-state NMR and diffraction studies of p-tert-butylcalix[4]arene·Guest structures, including nitrobenzene derivatives, provide insights into molecular interactions and structural dynamics in the solid state. This research is important for understanding complex chemical systems (Brouwer et al., 1997).

Synthesis of Industrial Compounds

  • Application : A continuous-flow protocol for synthesizing key intermediates like 2-amino-4'-chlorobiphenyl, using 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid, demonstrates advancements in industrial-scale chemical synthesis. This method is significant in the production of compounds like the fungicide Boscalid (Glasnov & Kappe, 2010).

Catalytic Oxidation Research

  • Application : Co(salen) catalyzed oxidation of trisubstituted anilines, specifically those with tert-butyl groups, produces a range of products including nitrobenzene derivatives. This research contributes to understanding catalytic oxidation mechanisms (Nishinaga et al., 1992).

Ultrasound-Assisted Organic Synthesis

  • Application : Utilizing ultrasound in the preparation of compounds like 1-butoxy-4-nitrobenzene from 4-nitrophenol demonstrates enhanced reaction efficiency. This method leverages multi-site phase-transfer catalysis, highlighting the role of ultrasound in organic synthesis (Harikumar & Rajendran, 2014).

Solubility Studies

  • Application : Determining the solubility of various compounds in solvents like 4-methyl-2-pentanol, including 4-tert-butylbenzoic acid and 1,4-dichloro-2-nitrobenzene, provides essential data for understanding molecular interactions and chemical processes (Qian et al., 2019).

Polyimide Synthesis

  • Application : Synthesizing polyimides using 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene leads to materials with high thermal stability and mechanical strength. This research is significant in the development of high-performancepolymeric materials (Liaw & Liaw, 1996).

Cancer Protective Enzyme Induction

  • Application : Research on compounds related to tert-butyl-4-hydroxyanisole (BHA) and their ability to induce cancer-protective enzymes provides insights into the molecular mechanisms of chemoprotection. This includes the study of compounds elevating specific detoxification enzymes in tissues (Prochaska et al., 1985).

Crystallographic Studies

  • Application : Crystallographic studies of compounds like 5-tert-butyl-2-methoxy-1,3-dinitrobenzene, prepared from reactions involving tert-butyl compounds, contribute to our understanding of molecular structure and intermolecular interactions in solid states (Ye, 2007).

Stereoselective Synthesis in Medicinal Chemistry

  • Application : The stereoselective conversion of amino acid derivatives using tert-butyl esters in the synthesis of alpha-quaternary alpha-amino acid derivatives is crucial in medicinal chemistry. This process involves the creation of non-racemic enolates without external chirality sources (Lupi et al., 2009).

Organic Synthesis via Diazene Oxides

  • Application : Developing methods for synthesizing alkylaryldiazene oxides using tert-butyl derivatives and nitrobenzenes opens new pathways in organic synthesis. This includes the production of compounds like 1-tert-butyl-2-(2-chlorophenyl)diazene-2-oxide (Apasov et al., 1991).

properties

IUPAC Name

4-tert-butyl-1-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGOTUKAZSIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474825
Record name 4-tert-Butyl-1-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-1-chloro-2-nitrobenzene

CAS RN

58574-05-3
Record name 4-tert-Butyl-1-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CL Li - Advanced Materials Research, 2014 - Trans Tech Publ
… Hydrodehalogenation of 4-tert-butyl-1-chloro2-nitrobenzene … ammonium acetate and 4-tert-butyl-1-chloro-2-nitrobenzene is 1… chlorination of 4-tert-butyl-1-chloro-2-nitrobenzene. We find …
Number of citations: 0 www.scientific.net
K Sakata, Y Yamaguchi, X Shen… - … and Reactivity in …, 2005 - Taylor & Francis
… The third step used the condensation of 4‐tert‐butyl‐1‐chloro‐2‐nitrobenzene (2) with N,N’‐dimethylethylenediamine in the presence of a base to produce the compound (3). …
Number of citations: 4 www.tandfonline.com
Y Grell - 2021 - archiv.ub.uni-marburg.de
Chiral transition metal complexes represent a powerful class of catalysts for the asymmetric synthesis of optically active compounds. In recent years, Meggers and co-workers introduced …
Number of citations: 2 archiv.ub.uni-marburg.de
K Sakata, T Fujitsu, H Tajiri, M Masatsugu… - … and Reactivity in …, 1994 - Taylor & Francis
The air-stable, odorless and bidentate isonitrile ligand has been synthesized. The treatment of the isonitrile with iron(II) chloride leads to the corresponding iron(II) complex, whereas the …
Number of citations: 6 www.tandfonline.com

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